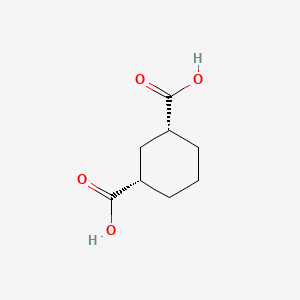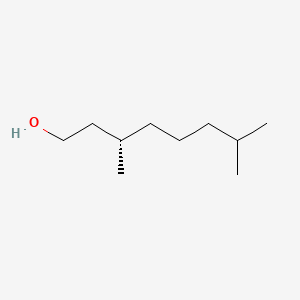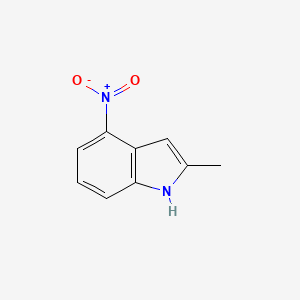
4-(4-Ethylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO . It has an average mass of 213.275 Da and a monoisotopic mass of 213.115356 Da .
Molecular Structure Analysis
The molecular structure of 4-(4-Ethylphenoxy)aniline consists of a benzene ring attached to an amine group and an ethylphenoxy group . It has two hydrogen bond acceptors, two hydrogen bond donors, and three freely rotating bonds .Physical And Chemical Properties Analysis
4-(4-Ethylphenoxy)aniline has a density of 1.1±0.1 g/cm3, a boiling point of 345.5±35.0 °C at 760 mmHg, and a flash point of 164.8±19.2 °C . It has a molar refractivity of 66.5±0.3 cm3, a polar surface area of 35 Å2, and a molar volume of 195.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Anilines
Field
Application
Anilines are used in the synthesis of a wide variety of compounds in organic chemistry .
Results
The synthesis of anilines is a well-established field with numerous methods available, each with its own advantages and disadvantages .
Treatment of Aniline-Containing Wastewater
Field
Environmental Science and Pollution Research
Application
Aniline is a refractive organic pollutant with strong biological toxicity to aquatic organisms and humans. Therefore, strict treatment is needed before discharge .
Method
In this research, an electrochemical oxidation process with Ti/RuO2 as the anode has been used to degrade aniline-containing wastewater on a laboratory scale .
Results
The results showed that Cl− addition in the electrolyte is essential to promote aniline degradation efficiency and avoid the anode being passivated .
Glucose Sensing Applications
Field
Application
The biocompatibility of poly(N-methylaniline)/chitosan/H2SO4 offers a new path for glucose sensing applications .
Method
The current research on H2O2 detection focuses primarily on electrode changes to reduce overpotential and boost electron transfer kinetics, which would influence sensing efficiency .
Results
The research is ongoing, but the initial results are promising for the development of new glucose sensing applications .
Proteomics Research
Field
Application
“4-(4-Ethylphenoxy)aniline” is a specialty product used in proteomics research .
Method
The specific methods of application in proteomics research are not provided .
Results
The outcomes of this application are not specified .
Basicity of Nitrogen Groups
Field
Application
Aniline is used to study the basicity of nitrogen groups .
Method
The basicity of a nitrogen-containing organic functional group is evaluated by how reactive (and thus how basic) is the lone pair on the nitrogen .
Results
Aniline is substantially less basic than methylamine, as is evident by looking at the pK a values for their respective ammonium conjugate acids .
Charge Delocalization in Conjugate Acid
Application
Aniline is used to study charge delocalization in its conjugate acid .
Results
4-dimethylaminopyridine (DMAP) is more than ten thousand times stronger, thanks to charge delocalization in its conjugate acid .
Eigenschaften
IUPAC Name |
4-(4-ethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-11-3-7-13(8-4-11)16-14-9-5-12(15)6-10-14/h3-10H,2,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZDEKXXWFNXMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427969 |
Source


|
| Record name | 4-(4-ethylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylphenoxy)aniline | |
CAS RN |
41295-21-0 |
Source


|
| Record name | 4-(4-ethylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)











